3-Amino-2,4-dichloro-5-fluorobenzoic acid
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Overview
Description
3-Amino-2,4-dichloro-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H4Cl2FNO2. It is a derivative of benzoic acid, characterized by the presence of amino, dichloro, and fluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2,4-dichloro-5-fluorobenzoic acid, followed by reduction to introduce the amino group . The reaction conditions often include the use of concentrated sulfuric acid and reducing agents such as iron powder or tin chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4-dichloro-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, tin chloride.
Solvents: Ethanol, dimethylformamide (DMF), and water.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Substituted Benzoic Acids: Through nucleophilic substitution.
Azo Compounds: Through coupling reactions with diazonium salts.
Aminobenzoic Acid Derivatives: Through reduction reactions.
Scientific Research Applications
3-Amino-2,4-dichloro-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,4-dichloro-5-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro and fluoro substituents can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,5-dichlorobenzoic acid: Similar structure but lacks the fluoro substituent.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains a nitro group instead of an amino group.
Uniqueness
3-Amino-2,4-dichloro-5-fluorobenzoic acid is unique due to the combination of amino, dichloro, and fluoro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent .
Properties
IUPAC Name |
3-amino-2,4-dichloro-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRGHXQVQUWHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)N)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556660 |
Source
|
Record name | 3-Amino-2,4-dichloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115549-13-8 |
Source
|
Record name | 3-Amino-2,4-dichloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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